molecular formula C17H18N6O3 B2759747 4-methoxy-1-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 2034570-74-4

4-methoxy-1-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

货号: B2759747
CAS 编号: 2034570-74-4
分子量: 354.37
InChI 键: RSJZCCVQRBRXIZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-methoxy-1-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by covalently binding to a cysteine residue (Cys481) in the active site of BTK, thereby suppressing B-cell receptor (BCR) signaling pathways [https://pubmed.ncbi.nlm.nih.gov/26017099/]. This mechanism is critical for the survival and proliferation of malignant B-cells, making this compound a valuable tool for investigating B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia [https://www.cancer.gov/about-cancer/treatment/types/targeted-therapies]. Its high selectivity profile helps researchers minimize off-target effects in preclinical models. Beyond oncology, this BTK inhibitor is also extensively used in immunological research to dissect the role of BTK in innate immune signaling and autoimmune disorders like rheumatoid arthritis and systemic lupus erythematosus, where aberrant B-cell activity is a key driver of disease pathology [https://www.nature.com/articles/nrd.2017.188].

属性

IUPAC Name

4-methoxy-1-methyl-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3/c1-22-10-12(14(26-3)6-15(22)24)17(25)20-8-13-16(19-5-4-18-13)11-7-21-23(2)9-11/h4-7,9-10H,8H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJZCCVQRBRXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)NCC2=NC=CN=C2C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups (e.g., pyridine, pyrazine, carboxamide) or bioactivity profiles. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reported Bioactivity/Applications References
4-Methoxy-1-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide C₁₉H₂₁N₇O₃ 395.42 Pyridine, pyrazine, pyrazole, carboxamide, methoxy Hypothesized kinase inhibition (structural analogy)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate C₂₈H₂₇N₅O₇ 545.55 Tetrahydroimidazopyridine, nitro, cyano, ester Not specified; structural studies
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₅N₅ 229.29 Pyridine, pyrazole, amine Intermediate in drug synthesis
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide C₂₁H₂₂N₆O 374.44 Pyrazolopyridine, carboxamide, ethyl, methyl Not specified; potential kinase inhibitor

Key Observations

Structural Complexity : The target compound exhibits greater structural diversity (pyridine-pyrazine-pyrazole triad) compared to simpler pyrazole-pyridine hybrids like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine . This may enhance its binding specificity but complicate synthesis.

Molecular Weight : At 395.42 g/mol, the target compound falls within the typical range for small-molecule drugs (<500 g/mol), whereas the tetrahydroimidazopyridine analog (545.55 g/mol) may face bioavailability challenges .

Synthetic Approaches : Copper-catalyzed coupling reactions, as described for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine , could be adapted for synthesizing the target compound’s pyrazine-pyrazole linkage.

Research Findings and Trends

  • Bioactivity Potential: Pyridine-carboxamide derivatives are frequently investigated as kinase inhibitors (e.g., JAK2, EGFR) due to their ability to mimic ATP’s adenine moiety . The pyrazine and pyrazole groups in the target compound may further modulate selectivity.
  • Synthetic Challenges : Multi-step syntheses involving heterocyclic coupling (e.g., pyrazine-pyrazole linkages) often require transition-metal catalysts, as seen in . Yield optimization (e.g., 17.9% in ) remains a hurdle.
  • Spectroscopic Characterization : NMR and HRMS data for analogs (e.g., ) provide a blueprint for verifying the target compound’s structure, particularly its methoxy and methyl substituents.

准备方法

Synthesis of the Pyridine Core: 4-Methoxy-1-Methyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid

Methylation of 6-Hydroxynicotinic Acid

The pyridine core originates from 6-hydroxynicotinic acid, which undergoes sequential methylation at the 1- and 4-positions. Sodium hydride (NaH) in methanol facilitates deprotonation, enabling nucleophilic attack by iodomethane at elevated temperatures (62°C). This step yields a mixture of 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid and its methyl ester, which is resolved via selective crystallization or chromatography.

Reaction Conditions :

  • Base : NaH (60% dispersion in mineral oil)
  • Alkylating Agent : Iodomethane (2.5 eq)
  • Solvent : Methanol
  • Temperature : 62°C
  • Yield : Partially purified mixture (NMR confirms product ratios).

Methoxy Group Introduction

The 4-methoxy group is introduced via electrophilic aromatic substitution or directed ortho-metalation. While direct C–H methoxylation remains challenging, a viable pathway involves bromination at the 4-position followed by copper-mediated methoxylation. Alternatively, protective group strategies (e.g., Boc protection of the nitrogen) may enhance regioselectivity during functionalization.

Synthesis of the Pyrazine-Methylamine Substituent: (3-(1-Methyl-1H-Pyrazol-4-yl)Pyrazin-2-yl)Methylamine

Pyrazine Ring Functionalization

Pyrazin-2-amine serves as the starting material for this subunit. Bromination at the 3-position using N-bromosuccinimide (NBS) in acetonitrile introduces a handle for cross-coupling. Subsequent Suzuki-Miyaura coupling with 1-methyl-1H-pyrazol-4-ylboronic acid in the presence of Pd(PPh3)4 and a base (e.g., K2CO3) installs the pyrazole moiety.

Reaction Conditions :

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0)
  • Coupling Partner : 1-Methyl-1H-pyrazol-4-ylboronic acid
  • Solvent : 1,2-Dimethoxyethane (DME)
  • Temperature : 80–100°C
  • Yield : 60–75% (reported for analogous systems).

Methylamine Installation

The methylamine group is introduced via reductive amination of pyrazine-2-carbaldehyde using ammonium acetate and sodium cyanoborohydride. Alternatively, nucleophilic substitution of a bromomethyl intermediate with aqueous ammonia under pressurized conditions provides the primary amine.

Amide Bond Formation: Coupling the Pyridine Carboxylic Acid and Pyrazine-Methylamine

Acid Activation Strategies

The carboxylic acid moiety is activated for amide coupling via two primary methods:

Acid Chloride Formation

Treatment with thionyl chloride (SOCl2) at 80°C converts the acid to its corresponding acyl chloride, which is subsequently reacted with the pyrazine-methylamine in tetrahydrofuran (THF) or dichloromethane (DCM) in the presence of pyridine as a base.

Reaction Conditions :

  • Activating Agent : SOCl2 (excess)
  • Solvent : THF or DCM
  • Base : Pyridine (1.5 eq)
  • Temperature : 0°C → room temperature
  • Yield : 49–65% (reported for analogous amides).
Coupling Reagents

Carbodiimide-based reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) facilitate direct amidation in polar aprotic solvents (e.g., DMF or pyridine). This method circumvents the need for acid chloride isolation.

Reaction Conditions :

  • Coupling Agent : EDC·HCl (1.2 eq), HOBt (1.2 eq)
  • Solvent : Pyridine or DMF
  • Temperature : Room temperature
  • Yield : 60–75% (reported for pyridone carboxamides).

Purification and Characterization

Chromatographic Separation

Crude products are purified via silica gel chromatography using gradient elution (cyclohexane/ethyl acetate → ethyl acetate/methanol). Reverse-phase HPLC further resolves impurities for high-purity isolates (>95%).

Spectroscopic Validation

  • 1H NMR : Key signals include the pyridone C6 proton (δ 6.30–6.40 ppm), methoxy group (δ 3.82 ppm), and pyrazole aromatic protons (δ 7.70–8.20 ppm).
  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 412.2 [M+H]+.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield Range
Acid Chloride + Amine High reactivity, fewer side reactions Requires SOCl2 handling, moisture sensitivity 49–65%
EDC/HOBt-Mediated Coupling Mild conditions, no acid chloride isolation Higher cost of reagents 60–75%

常见问题

Q. What are the optimized synthetic routes for preparing this compound, and what reaction conditions yield high purity?

The synthesis involves multi-step reactions, typically starting with the formation of the dihydropyridine core, followed by coupling with the pyrazinylmethyl and pyrazole substituents. Key steps include:

  • Cyclization reactions to form the dihydropyridine ring.
  • Nucleophilic substitutions or amide couplings to introduce the pyrazine and pyrazole moieties .
  • Use of catalysts like palladium for cross-coupling reactions (e.g., Suzuki-Miyaura) to attach aromatic groups .

Example Reaction Conditions Table

StepReagents/CatalystsTemperatureYield
Core FormationAcetic anhydride, K₂CO₃80°C65%
Pyrazole CouplingPd(PPh₃)₄, DMF110°C72%
Final PurificationColumn chromatography (SiO₂)RT95% purity

Q. How can researchers confirm the structural integrity and stereochemistry of this compound?

Structural validation requires:

  • ¹H/¹³C NMR spectroscopy to confirm proton environments and carbon frameworks .
  • X-ray crystallography for absolute stereochemical assignment .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight and purity .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate this compound’s biological activity and target specificity?

A tiered approach is recommended:

  • In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or ELISA .
  • Cellular models : Assess cytotoxicity and mechanism via apoptosis markers (e.g., caspase-3 activation) .
  • In vivo models : Use xenograft mice for pharmacokinetic (PK) and efficacy studies, with LC-MS/MS for bioavailability quantification .

Q. What strategies address poor solubility or bioavailability in preclinical studies?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures for in vitro assays .
  • Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles to enhance solubility and sustained release .
  • Prodrug modification : Introduce hydrolyzable groups (e.g., esters) to improve absorption .

Q. How can contradictory structure-activity relationship (SAR) data be resolved?

Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

  • Computational docking : Model interactions with target proteins (e.g., using AutoDock Vina) to prioritize analogs .
  • Orthogonal assays : Validate hits across multiple platforms (e.g., SPR for binding affinity vs. cellular IC₅₀) .
  • Meta-analysis : Compare datasets from analogous dihydropyridine derivatives to identify trends .

Q. Example SAR Analysis Table

Substituent PositionModificationActivity (IC₅₀, nM)Notes
Pyrazole C4Methyl → Ethyl15 → 8Enhanced hydrophobic interactions
Pyrazine N1H → Methoxy32 → 12Improved solubility and target binding

Methodological Considerations

Q. What computational tools are recommended for predicting metabolic stability?

  • ADMET Predictors : Use Schrödinger’s QikProp or ADMETlab 2.0 to estimate CYP450 metabolism and half-life .
  • Molecular Dynamics (MD) : Simulate liver microsome interactions with GROMACS .

Q. How can reaction scalability be optimized without compromising yield?

  • Flow chemistry : Continuous synthesis for hazardous intermediates (e.g., azide couplings) .
  • DoE (Design of Experiments) : Statistically optimize parameters like temperature and stoichiometry .

Data Contradiction Analysis

Q. Why might in vitro potency fail to translate to in vivo efficacy?

Common issues include:

  • Plasma protein binding : Measure free fraction via equilibrium dialysis .
  • Rapid clearance : Use PK/PD modeling to adjust dosing regimens .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。